

Application Notes and Protocols for Elironrasib in a Xenograft Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Elironrasib** (formerly RMC-6291), a first-in-class, orally bioavailable, covalent inhibitor of KRAS G12C(ON), in a xenograft mouse model. **Elironrasib**'s unique mechanism of action, involving the formation of a tri-complex with the active, GTP-bound KRAS G12C and the intracellular chaperone protein cyclophilin A (CypA), offers a promising therapeutic strategy for KRAS G12C-mutant cancers.[1][2][3][4][5][6]

Mechanism of Action

Elironrasib selectively targets the active, GTP-bound state of the KRAS G12C protein.[2][4][7] It operates through an innovative tri-complex mechanism:

- **Elironrasib** enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1][6]
- This binary complex of Elironrasib-CypA then binds to the active KRAS G12C(ON) protein.
- This binding creates a new surface on the protein, allowing **Elironrasib** to covalently modify the cysteine residue at position 12 of KRAS.[1]





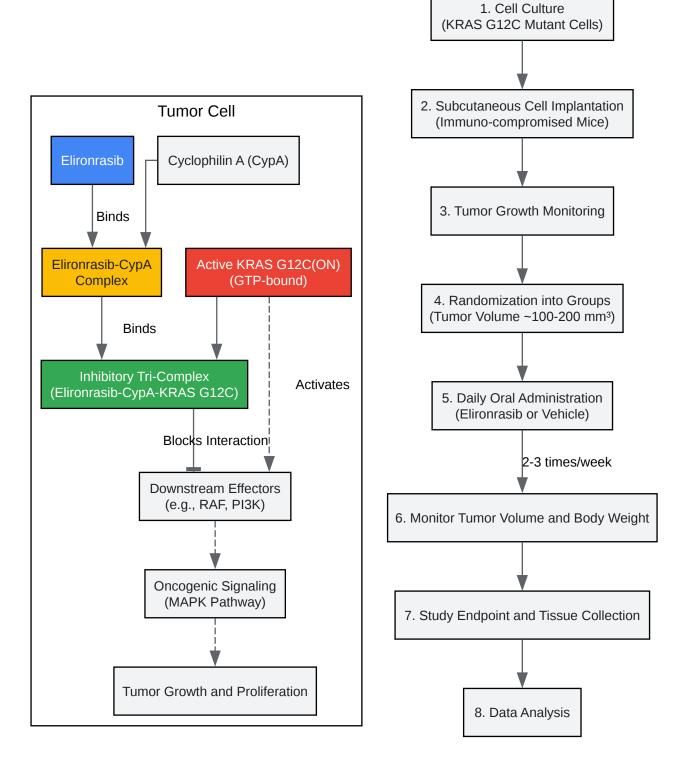


• The resulting irreversible tri-complex sterically blocks the interaction of KRAS G12C(ON) with its downstream effectors, thereby inhibiting oncogenic signaling pathways such as the MAPK pathway.[1][6]

This targeted approach has demonstrated potent anti-tumor activity and has induced tumor regressions in various preclinical models of human cancers with the KRAS G12C mutation.[1] [3][4][5]

Signaling Pathway Diagram





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